molecular formula C8H15N3O B11729890 2-[4-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol

2-[4-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol

Cat. No.: B11729890
M. Wt: 169.22 g/mol
InChI Key: MAGOXTVPPZGYRW-UHFFFAOYSA-N
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Description

2-[4-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol is a chemical compound that features a pyrazole ring substituted with a propylamino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol typically involves the reaction of 4-(propylamino)-1H-pyrazole with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium hydroxide or potassium hydroxide. The reaction mixture is heated to a temperature of around 60-80°C and stirred for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The pyrazole ring can be reduced under specific conditions to form a dihydropyrazole derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base, such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of 2-[4-(propylamino)-1H-pyrazol-1-yl]acetaldehyde or 2-[4-(propylamino)-1H-pyrazol-1-yl]acetic acid.

    Reduction: Formation of 2-[4-(propylamino)-1,2-dihydro-1H-pyrazol-1-yl]ethan-1-ol.

    Substitution: Formation of various N-substituted derivatives depending on the substituent used.

Scientific Research Applications

2-[4-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-amino-1H-pyrazol-1-yl)ethan-1-ol: Similar structure but with an amino group instead of a propylamino group.

    2-(propylamino)ethanol: Lacks the pyrazole ring but has a similar ethanol moiety and propylamino group.

    2-{4-[2-(propylamino)ethyl]-1-piperazinyl}ethanol: Contains a piperazine ring instead of a pyrazole ring.

Uniqueness

2-[4-(propylamino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to the combination of its pyrazole ring and propylamino group, which confer specific chemical and biological properties

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

2-[4-(propylamino)pyrazol-1-yl]ethanol

InChI

InChI=1S/C8H15N3O/c1-2-3-9-8-6-10-11(7-8)4-5-12/h6-7,9,12H,2-5H2,1H3

InChI Key

MAGOXTVPPZGYRW-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CN(N=C1)CCO

Origin of Product

United States

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